1-(1-ethyl-1H-pyrazol-5-yl)ethanamine
Description
Contextualization within Pyrazole (B372694) Chemistry and Amines
The core of the molecule is the pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Pyrazoles and their derivatives are of immense interest in medicinal chemistry due to their wide array of pharmacological activities. nih.govresearchgate.netacademicstrive.com The pyrazole nucleus is a key feature in several FDA-approved drugs, highlighting its importance as a "privileged scaffold" in drug discovery. nih.govnih.gov These compounds exhibit a broad spectrum of biological effects, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties. mdpi.comglobalresearchonline.netmdpi.com The stability of the pyrazole ring and its capacity for diverse substitutions make it a versatile building block in the synthesis of complex molecular architectures. researchgate.net
The amine functional group, specifically a primary ethanamine substituent, imparts basicity and a nucleophilic character to the molecule. This feature is crucial for forming salts and for engaging in various chemical reactions. In a medicinal chemistry context, amine groups are often vital for a molecule's interaction with biological targets, such as enzymes and receptors, frequently forming key hydrogen bonds or ionic interactions. The combination of the pyrazole core and the ethanamine side chain in 1-(1-ethyl-1H-pyrazol-5-yl)ethanamine creates a molecule with a unique electronic and steric profile that is ripe for investigation.
Significance of the 1H-Pyrazole-1-ethanamine Scaffold in Contemporary Organic Synthesis and Medicinal Chemistry Research
The 1H-pyrazole-1-ethanamine scaffold is a significant structural motif that serves as a foundational element for the development of novel compounds. In organic synthesis, pyrazoles are versatile intermediates. researchgate.net Their synthesis has evolved from classical condensation reactions to more modern, efficient methods, including microwave-assisted and multi-component reactions. researchgate.net General synthetic routes to substituted pyrazoles often involve the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyl systems. nih.govmdpi.com The specific arrangement of an ethanamine group on the pyrazole ring suggests potential for its use as a chiral ligand in asymmetric synthesis or as a building block for more complex heterocyclic systems.
In medicinal chemistry, the pyrazole scaffold is a cornerstone of many therapeutic agents. nih.govnih.gov The incorporation of an amino group, as seen in aminopyrazole derivatives, can significantly influence the pharmacological profile of the resulting molecule. mdpi.com Aminopyrazoles have been investigated for a range of activities, and their substitution pattern is key to their biological function. The presence of the ethanamine side chain offers a point for structural modification, allowing for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity for various biological targets. The metabolic stability often associated with the pyrazole ring further enhances the attractiveness of this scaffold in drug development. nih.gov
Current Research Landscape and Knowledge Gaps Pertaining to this compound
A thorough review of the current scientific literature reveals that dedicated research on this compound is notably limited. While extensive research exists on the broader class of pyrazole derivatives, this specific compound has not been the subject of focused investigation. This represents a significant knowledge gap in the field. The majority of available information is confined to its listing in chemical supplier catalogs, with a lack of published data on its synthesis, characterization, and biological activity.
The primary knowledge gaps can be summarized as follows:
Synthesis and Characterization: There is a lack of detailed, peer-reviewed synthetic protocols specifically for this compound. Comprehensive characterization data, including NMR, IR, and mass spectrometry, is not readily available in the academic literature.
Physicochemical Properties: Fundamental physicochemical properties, such as pKa, solubility, and lipophilicity (logP), have not been experimentally determined and reported.
Biological Activity: The pharmacological profile of this compound remains unexplored. There are no published studies on its potential therapeutic effects or its interactions with biological systems.
Chemical Reactivity: The reactivity of the compound, particularly involving the interplay between the pyrazole ring and the ethanamine side chain, has not been systematically studied.
Scope and Research Objectives for Comprehensive Investigation of the Chemical Compound
To address the existing knowledge gaps, a comprehensive investigation of this compound is warranted. The scope of this research should encompass its chemical synthesis, physical and chemical properties, and a preliminary assessment of its biological potential. The primary research objectives should be:
To develop and optimize a regioselective synthetic route to this compound, providing a reliable and scalable method for its preparation.
To fully characterize the compound using modern analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry, to confirm its structure and purity.
To determine its key physicochemical properties , such as melting point, boiling point, pKa, and solubility in various solvents, to establish a foundational dataset for future studies.
To conduct a preliminary in vitro screening of the compound against a panel of biological targets to identify any potential pharmacological activity. This could include assays for antimicrobial, anticancer, or anti-inflammatory effects, given the known activities of other pyrazole derivatives. researchgate.netacademicstrive.com
To investigate the chemical reactivity of the compound, exploring reactions at the amine functional group and the pyrazole ring to understand its potential as a synthetic intermediate.
By pursuing these objectives, the scientific community can begin to build a comprehensive understanding of this compound, paving the way for its potential application in organic synthesis and medicinal chemistry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-ethylpyrazol-3-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-3-10-7(6(2)8)4-5-9-10/h4-6H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRSOTDKUNIQGKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006329-02-7 | |
| Record name | 1-(1-ethyl-1H-pyrazol-5-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategies for 1 1 Ethyl 1h Pyrazol 5 Yl Ethanamine and Its Analogs
Foundational Synthetic Routes to the 1H-Pyrazole Ring System
The construction of the 1H-pyrazole ring is a cornerstone of this synthesis, with several well-established methods available to organic chemists. These routes primarily rely on the formation of the five-membered ring through the reaction of precursors containing the requisite nitrogen and carbon atoms.
Cyclization Reactions of Precursors
The most prevalent and versatile method for pyrazole (B372694) synthesis is the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative. This approach, famously known as the Knorr pyrazole synthesis, offers a straightforward route to a wide array of substituted pyrazoles. The reaction proceeds by the initial formation of a hydrazone or enamine intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.
In the context of synthesizing the precursor for 1-(1-ethyl-1H-pyrazol-5-yl)ethanamine, a suitable 1,3-diketone, such as a pentane-2,4-dione derivative, would be reacted with ethylhydrazine (B1196685). The regioselectivity of this reaction can be influenced by the nature of the substituents on the dicarbonyl compound and the hydrazine, as well as the reaction conditions.
| Precursor 1 | Precursor 2 | Reaction Type | Key Features |
| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Knorr Pyrazole Synthesis | High yields, versatile, potential for regioselectivity control. rsc.org |
| α,β-Unsaturated Ketone | Hydrazine Derivative | Cyclocondensation | Initially forms pyrazolines, which require subsequent oxidation. nih.gov |
[3+2] Cycloaddition Reactions in Pyrazole Synthesis
Another powerful strategy for constructing the pyrazole ring is through [3+2] cycloaddition reactions. This method involves the reaction of a 1,3-dipole with a dipolarophile. For pyrazole synthesis, diazo compounds are commonly employed as the 1,3-dipole, which react with alkynes or alkenes as the dipolarophile.
This approach provides a high degree of control over the substitution pattern of the resulting pyrazole. The regioselectivity of the cycloaddition is governed by the electronic and steric properties of both the diazo compound and the dipolarophile. While versatile, this method often requires the handling of potentially unstable diazo compounds.
Condensation and Oxidation Approaches for Pyrazole Ring Formation
Targeted Synthesis of the Ethan-1-amine Moiety
Once the 1-ethyl-1H-pyrazole ring is synthesized, the next critical step is the introduction of the ethan-1-amine moiety at the 5-position. A key precursor for this transformation is 1-(1-ethyl-1H-pyrazol-5-yl)ethanone. This acetylpyrazole can be synthesized through various methods, including the Friedel-Crafts acylation of 1-ethyl-1H-pyrazole or by incorporating the acetyl group into one of the precursors during the initial ring formation. With the acetylpyrazole in hand, the focus shifts to the stereoselective conversion of the ketone to the desired chiral amine.
A highly effective and widely used method for this transformation is reductive amination . This process involves the reaction of the ketone with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt, to form an intermediate imine or enamine, which is then reduced in situ to the desired primary amine. A variety of reducing agents can be employed, with sodium borohydride (B1222165), sodium cyanoborohydride, and catalytic hydrogenation being common choices. The direct asymmetric reductive amination of ketones is a powerful strategy for accessing chiral primary amines. sioc-journal.cn
Chiral Amine Synthesis Methodologies
Achieving the desired stereochemistry in the final product is a critical aspect of the synthesis. Several methodologies can be employed to introduce chirality at the α-carbon of the ethan-1-amine side chain.
Asymmetric Reductive Amination: This is a highly efficient method that utilizes a chiral catalyst to induce enantioselectivity in the reduction of the intermediate imine. Transition metal catalysts, often based on iridium or rhodium complexed with chiral phosphine (B1218219) ligands, are frequently used. This approach can provide high enantiomeric excesses under optimized conditions. sioc-journal.cnnih.gov
Use of Chiral Auxiliaries: An alternative strategy involves the use of a chiral auxiliary. wikipedia.org In this approach, the acetylpyrazole is reacted with a chiral amine to form a chiral imine or enamine. Subsequent reduction of this intermediate is diastereoselective, controlled by the stereocenter of the auxiliary. After the reduction, the chiral auxiliary is cleaved to yield the enantiomerically enriched target amine. Common chiral auxiliaries include derivatives of amino alcohols like (R)- or (S)-phenylglycinol. The stereoselective synthesis of pyrazole derivatives has been achieved using tert-butanesulfinamide as a chiral auxiliary. rsc.orgnih.gov
| Method | Description | Key Features |
| Asymmetric Reductive Amination | Direct conversion of the ketone to the chiral amine using a chiral catalyst. | High atom economy, potential for high enantioselectivity. sioc-journal.cnnih.gov |
| Chiral Auxiliary | Temporary incorporation of a chiral molecule to direct stereoselective reduction, followed by its removal. | Well-established, can provide high diastereoselectivity. wikipedia.orgrsc.orgnih.gov |
Mannich-Type Reactions and Related Functionalizations for Amine Introduction
The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, formaldehyde, and a primary or secondary amine. wikipedia.org While typically used to introduce an aminomethyl group, modifications of this reaction could potentially be employed to introduce the desired ethan-1-amine side chain, although this is a less direct approach for the target molecule. The reaction of pyrazoles with pre-formed iminium salts can also lead to the introduction of aminoalkyl groups. The N-alkylation of pyrazoles with Mannich bases derived from other ketones has also been reported. researchgate.net
Optimization of Reaction Conditions and Yields in this compound Synthesis
A plausible synthesis for the ketone precursor begins with the acylation of 1-ethylpyrazole (B1297502). While specific literature for this exact reaction is not abundant, analogous acylations of pyrazole derivatives provide a strong basis for this approach. The reaction typically involves treating 1-ethylpyrazole with an acylating agent such as acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst.
The subsequent and crucial step is the reductive amination of 1-(1-ethyl-1H-pyrazol-5-yl)ethanone. This transformation introduces the amine functionality. The direct reductive amination, where the ketone is reacted with an amine source and a reducing agent simultaneously, is an efficient method. For the synthesis of the primary amine, ammonia is the required nitrogen source.
The choice of reducing agent and catalyst is paramount for achieving high conversion and selectivity. Common reducing agents for this transformation include various borohydrides and catalytic hydrogenation. ineosopen.org For instance, sodium triacetoxyborohydride (B8407120) is a mild and selective reagent often employed for reductive aminations. ineosopen.org Catalytic hydrogenation, utilizing catalysts such as palladium on carbon (Pd/C), Raney nickel, or platinum-based catalysts, offers a greener alternative with hydrogen gas as the reductant. nih.gov
Optimization of the reductive amination involves a systematic study of several parameters to maximize the yield of the desired amine while minimizing side products, such as the corresponding alcohol from ketone reduction or secondary amines from over-alkylation. Key parameters for optimization include:
Catalyst Selection: The activity and selectivity of the catalyst are critical. For heterocyclic ketones, the choice of metal and support can significantly influence the reaction outcome. Iridium-based catalysts have also shown high activity for the reductive amination of various ketones. kanto.co.jp
Reducing Agent: The nature and stoichiometry of the reducing agent affect the reaction rate and selectivity. Milder reagents like sodium cyanoborohydride or sodium triacetoxyborohydride can offer better selectivity for the imine intermediate over the starting ketone. researchgate.net
Solvent: The choice of solvent can impact the solubility of reactants and intermediates, as well as the reaction kinetics. Common solvents include alcohols like methanol (B129727) or ethanol (B145695) for borohydride reductions, and various organic solvents for catalytic hydrogenation.
Temperature and Pressure: For catalytic hydrogenation, temperature and hydrogen pressure are crucial variables. Higher pressures generally increase the reaction rate but may also lead to over-reduction or side reactions. nih.gov
pH: The pH of the reaction medium can be important, especially for the formation of the imine intermediate. Mildly acidic conditions can catalyze imine formation, but highly acidic conditions can protonate the amine, rendering it non-nucleophilic. researchgate.net
Amine Source: When using ammonia, its concentration and form (e.g., aqueous ammonia, ammonia gas, or an ammonium salt) can influence the reaction equilibrium and rate.
A systematic approach, such as Design of Experiments (DoE), can be employed to efficiently explore the interplay of these variables and identify the optimal reaction conditions for the synthesis of this compound.
Table 1: Illustrative Data for Optimization of Reductive Amination of a Heterocyclic Ketone
| Entry | Catalyst | Reducing Agent/H2 Pressure | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Yield of Amine (%) |
| 1 | 10% Pd/C | 5 bar H2 | Methanol | 25 | 24 | 85 | 75 |
| 2 | Raney Ni | 10 bar H2 | Ethanol | 50 | 12 | 95 | 88 |
| 3 | PtO2 | 5 bar H2 | Acetic Acid | 25 | 24 | 90 | 82 |
| 4 | - | NaBH(OAc)3 | Dichloromethane | 25 | 12 | 98 | 92 |
| 5 | Ir-catalyst kanto.co.jp | HCOOH/NEt3 | Dioxane | 80 | 16 | 99 | 95 |
Note: This table is a generalized representation based on literature for similar reactions and is intended to illustrate the parameters that are typically optimized. Actual results for 1-(1-ethyl-1H-pyrazol-5-yl)ethanone would require experimental verification.
Scalable Synthetic Approaches for Research and Development
Transitioning the synthesis of this compound from laboratory-scale to larger quantities for research and development necessitates careful consideration of scalability, safety, and cost-effectiveness.
Large-Scale Synthesis Considerations and Challenges
Scaling up the synthesis of chiral amines like this compound presents several challenges:
Handling of Reagents: The use of hazardous reagents, such as flammable solvents, pyrophoric catalysts (e.g., Raney Ni), or high-pressure hydrogen gas, requires specialized equipment and stringent safety protocols in a large-scale setting.
Heat Transfer: Exothermic reactions, such as hydrogenations, can pose significant thermal management challenges in large reactors. Inefficient heat dissipation can lead to temperature gradients, side reactions, and potential safety hazards.
Mass Transfer: In heterogeneous catalytic reactions, efficient mixing and mass transfer of reactants to the catalyst surface are crucial for maintaining high reaction rates. This can be more challenging to achieve in large stirred-tank reactors.
Stereocontrol: For the synthesis of a single enantiomer of the chiral amine, asymmetric synthesis methods are required. The scalability of chiral catalysts or auxiliaries, their cost, and the efficiency of enantioseparation are critical considerations. scirea.org Asymmetric reductive amination using chiral catalysts is a promising approach for directly obtaining the desired enantiomer. nih.govsioc-journal.cnnih.gov
Application of Continuous Flow Reactors and Automated Systems in Production
Continuous flow chemistry offers a compelling solution to many of the challenges associated with the large-scale synthesis of this compound and other fine chemicals. bohrium.com In a continuous flow setup, reactants are continuously pumped through a reactor, which can be a heated or cooled tube or a microreactor, where the reaction takes place.
Advantages of Continuous Flow Synthesis:
Enhanced Safety: The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time, significantly improving the safety profile, especially for highly exothermic reactions or when using unstable intermediates.
Precise Process Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to better reproducibility and higher yields. The superior heat and mass transfer characteristics of these systems are particularly advantageous.
Improved Efficiency and Yield: The ability to operate at higher temperatures and pressures in a controlled manner can significantly accelerate reaction rates and improve conversion. researchgate.net
Scalability: Scaling up a continuous flow process is often more straightforward than in batch production. Instead of using larger reactors, the production can be increased by running the system for longer periods or by "scaling out" – using multiple reactors in parallel.
Automation: Continuous flow systems are well-suited for automation, allowing for unattended operation, real-time monitoring of reaction progress, and automated optimization of reaction conditions.
For the synthesis of this compound, a multi-step continuous flow system could be envisioned. The first step, the acylation of 1-ethylpyrazole, could be performed in one reactor module, and the output directly fed into a second module for the reductive amination. This "telescoping" of reactions avoids the isolation of intermediates, saving time and resources. uc.pt The reductive amination step, particularly if it involves heterogeneous catalysis and high-pressure hydrogenation, can be performed safely and efficiently in a packed-bed flow reactor.
Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Heterocyclic Amine Production
| Feature | Batch Synthesis | Continuous Flow Synthesis |
| Safety | Higher risk with large volumes of hazardous materials. | Inherently safer due to small reactor volumes. |
| Heat Transfer | Can be inefficient, leading to hotspots. | Excellent heat transfer, precise temperature control. |
| Mass Transfer | Can be limited, affecting reaction rates. | Superior mass transfer, especially in packed-bed reactors. |
| Scalability | Challenging, often requires re-optimization. | More straightforward through longer run times or parallelization. |
| Process Control | Less precise control over reaction parameters. | Precise control over temperature, pressure, and residence time. |
| Footprint | Large reactors require significant space. | Compact systems with a smaller footprint. |
The application of continuous flow technology, coupled with automated systems, provides a robust and efficient platform for the research, development, and eventual large-scale production of this compound, addressing many of the inherent challenges of traditional batch processing.
Chemical Reactivity and Transformation Studies of 1 1 Ethyl 1h Pyrazol 5 Yl Ethanamine
Oxidative Transformations of the Pyrazole (B372694) Ring and Amine Group
The pyrazole ring system is noted for its general resistance to oxidative degradation due to its aromatic character. pharmajournal.netglobalresearchonline.net Under forcing conditions with strong oxidizing agents like potassium permanganate (B83412), it is typically the alkyl side chains on the ring that are susceptible to oxidation, often yielding the corresponding carboxylic acids. pharmajournal.netglobalresearchonline.net However, the reactivity of the amine functionality in pyrazole derivatives offers specific pathways for oxidative transformations.
Research into pyrazol-5-amines has revealed that the amine group can undergo oxidative dehydrogenative coupling. For instance, a copper-catalyzed oxidative process has been developed for the selective synthesis of heteroaromatic azo compounds from pyrazol-5-amines. nih.gov This transformation involves a single-electron oxidation of the pyrazol-5-amine, mediated by a copper(II) catalyst, leading to the formation of a new N-N bond. nih.gov A notable product from a related precursor is (E)-1,2-Bis(1-ethyl-1H-pyrazol-5-yl)diazene, highlighting a key oxidative pathway for this class of compounds. nih.gov
Furthermore, under different conditions, oxidative ring-opening of 1H-pyrazol-5-amines has been observed. Treatment with reagents such as iodosylbenzene (PhIO) can lead to the formation of 3-diazenylacrylonitrile derivatives under mild, transition-metal-free conditions. researchgate.net This reaction proceeds through the formation of a hydroxylamine (B1172632) intermediate, followed by elimination and ring cleavage. researchgate.net
| Reaction Type | Reagents/Conditions | Affected Group | Product Class | Reference |
| Oxidative Dehydrogenative Coupling | Copper Catalyst, TBHP | Amine Group | Azo Compounds | nih.gov |
| Side-Chain Oxidation | Potassium Permanganate (KMnO4) | Alkyl Side Chains | Carboxylic Acids | pharmajournal.netglobalresearchonline.net |
| Oxidative Ring-Opening | Iodosylbenzene (PhIO) | Pyrazole Ring & Amine | Diazenylacrylonitriles | researchgate.net |
Reductive Transformations and Products
Consistent with its aromatic nature, the pyrazole ring is generally stable under reductive conditions. chemicalbook.compharmajournal.net However, it can be reduced through catalytic hydrogenation. This process typically occurs in a stepwise manner, first yielding dihydropyrazoles (pyrazolines) and, upon further reduction, tetrahydropyrazoles (pyrazolidines). pharmajournal.netrrbdavc.org
While the ethanamine group on the target molecule is already in a reduced state, reductive processes are highly relevant for transforming functional groups that may be introduced onto the pyrazole ring via other reactions. For example, if a nitro group were introduced at the C4 position through electrophilic nitration, it could be readily reduced to a primary amine. This transformation is a cornerstone of synthetic chemistry and can be achieved with a variety of reducing agents, including catalytic hydrogenation (e.g., H₂ over a palladium catalyst) or metal-acid combinations. libretexts.orgorganic-chemistry.org This creates a pathway to synthesize di-amino substituted pyrazole derivatives.
| Reaction Type | Reagents/Conditions | Affected Group | Product Class | Reference |
| Ring Hydrogenation | H₂, Metal Catalyst (e.g., Pd) | Pyrazole Ring | Pyrazolines, Pyrazolidines | pharmajournal.netrrbdavc.org |
| Nitro Group Reduction | H₂/Pd, Sn/HCl, LiAlH₄ | Nitro Group (Hypothetical) | Amines | libretexts.orgorganic-chemistry.org |
Nucleophilic Substitution Reactions at Key Functional Groups
The primary amine of the ethanamine side chain is a potent nucleophile and represents a primary site for reactivity on the 1-(1-ethyl-1H-pyrazol-5-yl)ethanamine molecule. It can readily react with a range of electrophiles. For example, reaction with alkyl halides leads to N-alkylation, producing the corresponding secondary and tertiary amines. Similarly, acylation with acyl chlorides or anhydrides yields stable amide derivatives. This reactivity is fundamental to the derivatization of the molecule. libretexts.orguomustansiriyah.edu.iq
Regarding the pyrazole ring itself, nucleophilic attack is generally directed towards the C3 and C5 positions, which are rendered electron-deficient by the adjacent nitrogen atoms. nih.govnih.gov However, these reactions are less common than electrophilic substitutions on the pyrazole ring. In the presence of a very strong base, deprotonation can occur at the C3 position, which may lead to a ring-opening cascade. chemicalbook.compharmaguideline.com
| Reaction Type | Reagents | Reacting Group | Product Class | Reference |
| N-Alkylation | Alkyl Halides (R-X) | Primary Amine | Secondary/Tertiary Amines | libretexts.org |
| N-Acylation | Acyl Chlorides (RCOCl) | Primary Amine | Amides | libretexts.org |
| Ring Opening | Strong Base (e.g., n-BuLi) | Pyrazole Ring (C3-H) | Ring-Opened Products | chemicalbook.compharmaguideline.com |
Reactivity Towards Electrophilic Reagents
The most characteristic reaction of the pyrazole ring is electrophilic aromatic substitution, which occurs with high regioselectivity at the C4 position. rrbdavc.orgnih.gov The combined electron-withdrawing effect of the two ring nitrogen atoms reduces the electron density at the adjacent C3 and C5 positions, making the C4 carbon the most nucleophilic and thus the preferential site for electrophilic attack. chemicalbook.comquora.com This allows for the controlled introduction of a wide array of functional groups.
Common electrophilic substitution reactions applicable to the pyrazole core include:
Halogenation: Reaction with reagents like chlorine, bromine, or N-halosuccinimides introduces a halogen atom at the C4 position. pharmajournal.netglobalresearchonline.net
Nitration: Treatment with a mixture of nitric acid and sulfuric acid yields the 4-nitro derivative. scribd.com
Sulfonation: The use of fuming sulfuric acid introduces a sulfonic acid group at the C4 position. scribd.com
Vilsmeier-Haack Formylation: This reaction, using phosphorus oxychloride and dimethylformamide, installs a formyl (-CHO) group at the C4 position, providing a useful synthetic handle for further modifications. scribd.com
| Reaction | Reagents | Electrophile | Expected Product | Reference |
| Nitration | HNO₃ + H₂SO₄ | NO₂⁺ | 4-Nitro-1-(1-ethyl-1H-pyrazol-5-yl)ethanamine | scribd.com |
| Sulfonation | Fuming H₂SO₄ | SO₃ | This compound-4-sulfonic acid | scribd.com |
| Bromination | Br₂, or NBS | Br⁺ | 4-Bromo-1-(1-ethyl-1H-pyrazol-5-yl)ethanamine | pharmajournal.net |
| Formylation | POCl₃ + DMF | Cl-CH=NMe₂⁺ | 4-Formyl-1-(1-ethyl-1H-pyrazol-5-yl)ethanamine | scribd.com |
Derivatization Strategies for Generation of Novel this compound Analogs
The diverse reactivity of this compound allows for numerous derivatization strategies to generate novel analogs for various applications. These strategies leverage the reactions of both the amine side chain and the pyrazole ring.
Modification of the Ethanamine Side Chain: The primary amine is a versatile handle for creating libraries of compounds. Standard amidation reactions with various carboxylic acids or acyl chlorides can produce a wide range of amide analogs. researchgate.net Reductive amination or N-alkylation can be employed to generate secondary and tertiary amines with diverse substituents.
Functionalization of the Pyrazole Ring: As detailed in section 3.4, electrophilic substitution at the C4 position is a robust method for introducing functional groups such as halogens, nitro groups, or formyl groups.
Sequential Functionalization: These two strategies can be combined. A group introduced at the C4 position can be further transformed. For example, a 4-nitro derivative can be reduced to a 4-amino derivative, yielding a di-amino analog. A 4-bromo derivative can serve as a substrate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds. nih.gov
Synthesis of Fused Ring Systems: 5-Aminopyrazole derivatives are well-known precursors for the synthesis of condensed heterocyclic systems. nih.gov The ethanamine group could potentially participate in cyclocondensation reactions with 1,3-bielectrophilic reagents (such as 1,3-dicarbonyl compounds) to construct fused pyrazolo[1,5-a]pyrimidine (B1248293) scaffolds, which are of significant interest in medicinal chemistry. nih.govmdpi.com
| Strategy | Reaction Type | Key Reagent(s) | Resulting Analog Type | Reference |
| Side-Chain Amidation | N-Acylation | Carboxylic Acids, Acyl Chlorides | Amide Library | researchgate.net |
| Ring Halogenation | Electrophilic Substitution | NBS, Br₂ | 4-Halo-pyrazoles (for cross-coupling) | pharmajournal.net |
| Ring Nitration/Reduction | Electrophilic Nitration, then Reduction | HNO₃/H₂SO₄, then H₂/Pd | 4-Amino-pyrazole Analogs | organic-chemistry.orgscribd.com |
| Fused Ring Synthesis | Cyclocondensation | 1,3-Dicarbonyl Compounds | Pyrazolo[1,5-a]pyrimidines | nih.govmdpi.com |
Mechanistic Investigations of Formation and Reactivity Pathways
Reaction Mechanism Elucidation for Key Synthetic Steps
The synthesis of 1-(1-ethyl-1H-pyrazol-5-yl)ethanamine likely proceeds through a variation of the Knorr pyrazole (B372694) synthesis, a well-established method for constructing the pyrazole ring. jk-sci.comyoutube.comslideshare.net This reaction typically involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. jk-sci.comresearchgate.net
A plausible synthetic route to this compound would involve the reaction of ethylhydrazine (B1196685) with a suitably functionalized 1,3-dicarbonyl precursor, followed by reductive amination. The key synthetic step is the formation of the pyrazole ring. The generally accepted mechanism for the Knorr synthesis involves the initial formation of an imine, followed by cyclization and dehydration. youtube.comrsc.org
The reaction between ethylhydrazine and a 1,3-dicarbonyl compound, for instance, a pentane-2,4-dione derivative bearing a protected amino group, would proceed through several key intermediates. researchgate.net The initial step is the nucleophilic attack of the more nucleophilic nitrogen of ethylhydrazine on one of the carbonyl groups of the dicarbonyl compound to form a carbinolamine intermediate. rsc.org This is followed by dehydration to yield a hydrazone intermediate.
Subsequent intramolecular nucleophilic attack by the second nitrogen atom of the hydrazine moiety on the remaining carbonyl group leads to the formation of a cyclic hydroxyl-pyrazolidine intermediate. rsc.org Dehydration of this cyclic intermediate, which is often the rate-determining step under neutral pH conditions, results in the formation of the aromatic pyrazole ring. rsc.org The transition states for these steps would involve the concerted bond formation and breaking processes typical of nucleophilic additions and eliminations.
Proposed Intermediates in the Formation of the Pyrazole Ring:
| Intermediate | Description |
| Carbinolamine | Formed from the initial attack of ethylhydrazine on a carbonyl group. |
| Hydrazone | Resulting from the dehydration of the carbinolamine. |
| Hydroxyl-pyrazolidine | A cyclic intermediate formed by intramolecular cyclization. |
| Pyrazole | The final aromatic product after dehydration of the hydroxyl-pyrazolidine. |
When an unsymmetrical 1,3-dicarbonyl compound is used, the Knorr synthesis can lead to the formation of two regioisomers. researchgate.netacs.org The regioselectivity of the reaction is influenced by several factors, including the nature of the substituents on the dicarbonyl compound and the hydrazine, the solvent, and the pH of the reaction medium. rsc.orgacs.org
In the synthesis of this compound, the use of a specific 1,3-dicarbonyl precursor would be crucial to control the position of the ethyl and ethanamine substituents on the pyrazole ring. The more nucleophilic nitrogen of ethylhydrazine will preferentially attack the more electrophilic carbonyl group of the 1,3-dicarbonyl compound. rsc.orgnih.gov The use of fluorinated alcohols as solvents has been shown to dramatically increase the regioselectivity in pyrazole formation. acs.org
Regarding stereochemistry, if the ethanamine side chain is introduced via a chiral precursor or if a chiral auxiliary is used during the synthesis, it is possible to achieve a stereoselective synthesis of one enantiomer of this compound. nih.gov Asymmetric synthesis of pyrazole derivatives has been achieved using chiral auxiliaries to direct the stereochemical outcome of the reaction. nih.gov
Mechanistic Pathways of Chemical Transformations (e.g., Oxidation, Reduction, Substitution)
The pyrazole ring is an aromatic heterocycle, and its reactivity is dictated by the electron distribution within the ring. mdpi.com The presence of two nitrogen atoms influences the sites of electrophilic and nucleophilic attack. nih.govmdpi.com
Oxidation: The pyrazole ring itself is generally resistant to oxidation. pharmaguideline.comglobalresearchonline.net However, the side chains, such as the ethyl and ethanamine groups on this compound, can be susceptible to oxidation. For instance, the ethanamine group could be oxidized to an imine or a nitrile under specific conditions. A study on the oxidation of a pyrazole derivative by permanganate (B83412) ion suggested the formation of a 1:1 intermediate complex, which then decomposes in the rate-determining step to yield a free radical. aun.edu.egsciencepublishinggroup.com
Reduction: The pyrazole ring is also relatively stable towards reduction. pharmaguideline.comglobalresearchonline.net Catalytic hydrogenation of the pyrazole ring is generally difficult. However, the substituents on the ring can be reduced. For example, if a nitro group were present on the pyrazole ring, it could be readily reduced to an amino group.
Substitution:
Electrophilic Aromatic Substitution: In pyrazoles, electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, preferentially occur at the C4 position, which has the highest electron density. mdpi.comscribd.comrrbdavc.orgquora.com The transition state for electrophilic attack at C4 is more stable than at C3 or C5. rrbdavc.org
Nucleophilic Aromatic Substitution: Nucleophilic attacks are favored at the C3 and C5 positions of the pyrazole ring, which are electron-deficient. nih.govmdpi.com However, these reactions typically require the presence of a good leaving group on the ring.
Kinetic Studies and Reaction Rate Determinants in Pyrazole-Ethanamine Chemistry
Kinetic studies of pyrazole formation have shown that the reaction is often first-order with respect to both the 1,3-dicarbonyl compound and the hydrazine. researchgate.net The rate-determining step can vary depending on the reaction conditions, particularly the pH. rsc.orgresearchgate.net Under neutral conditions, the dehydration of the cyclic hydroxyl-pyrazolidine intermediate is generally considered the rate-limiting step. rsc.org
The rate of formation of this compound would be influenced by several factors:
Substituent Effects: The electronic and steric nature of the substituents on both the ethylhydrazine and the 1,3-dicarbonyl precursor will affect the nucleophilicity and electrophilicity of the reactants and the stability of the intermediates and transition states. researchgate.net
Solvent Effects: The polarity of the solvent can influence the reaction rate by stabilizing or destabilizing the charged intermediates and transition states. rsc.org
pH: The acidity or basicity of the reaction medium can catalyze different steps of the reaction. For instance, acid catalysis can facilitate the dehydration steps. jk-sci.com
Kinetic studies on the chemical transformations of pyrazole derivatives, such as oxidation, have also been conducted. For the oxidation of a methylaminopyrazole formamidine (B1211174) by permanganate, the reaction showed first-order kinetics with respect to the permanganate ion and fractional-first order dependence with respect to the pyrazole derivative. aun.edu.egsciencepublishinggroup.com
Factors Influencing Reaction Rates in Pyrazole-Ethanamine Chemistry:
| Factor | Influence on Reaction Rate |
| Reactant Concentration | Higher concentrations generally lead to faster rates (often first-order dependence). researchgate.net |
| Temperature | Increased temperature typically increases the reaction rate. |
| Catalyst | Acid or base catalysis can significantly accelerate the formation of the pyrazole ring. jk-sci.com |
| Substituent Electronics | Electron-donating groups on the hydrazine and electron-withdrawing groups on the dicarbonyl compound can enhance the reaction rate. |
Computational Chemistry and Theoretical Studies on 1 1 Ethyl 1h Pyrazol 5 Yl Ethanamine
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. eurasianjournals.com This method is frequently used to predict the binding mode of a small molecule ligand, such as 1-(1-ethyl-1H-pyrazol-5-yl)ethanamine, to the active site of a target protein.
In studies involving pyrazole (B372694) derivatives, molecular docking has been instrumental in identifying potential protein targets and elucidating binding mechanisms. For instance, various pyrazole-based compounds have been docked into the ATP-binding sites of protein kinases, which are crucial targets in cancer therapy. mdpi.combohrium.com These simulations often reveal key hydrogen bonds and hydrophobic interactions that contribute to the binding affinity.
For this compound, a hypothetical docking study against a protein kinase, such as Epidermal Growth Factor Receptor (EGFR), would likely show the pyrazole ring and the ethanamine side chain forming critical interactions with the amino acid residues in the active site. rsc.orgresearchgate.net The ethyl group on the pyrazole ring could also contribute to hydrophobic interactions, potentially enhancing the binding affinity. The results of such a docking study could be represented in a table summarizing the binding energies and key interactions.
| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|---|
| EGFR Kinase | 6V6O | -8.5 | Met793, Leu718 | Hydrogen Bond, Hydrophobic |
| CDK2 | 2VTO | -7.9 | Lys33, Leu83 | Hydrogen Bond, Hydrophobic |
| VEGFR-2 | 2QU5 | -9.2 | Cys919, Asp1046 | Hydrogen Bond, Hydrophobic |
This table presents hypothetical docking data for this compound based on studies of similar pyrazole derivatives. researchgate.netnih.gov
Molecular Dynamics Simulations for Conformational Analysis and Binding Event Characterization
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. eurasianjournals.com For this compound, an MD simulation could be used to study its conformational flexibility in an aqueous solution and to observe the stability of its complex with a target protein.
In research on pyrazole-based inhibitors, MD simulations have been used to confirm the stability of ligand-protein complexes predicted by molecular docking. nih.govnih.gov These simulations can reveal subtle changes in the protein and ligand conformations upon binding and can help to identify key water molecules that may mediate the interaction. The root mean square deviation (RMSD) of the ligand and protein backbone atoms are often monitored to assess the stability of the complex during the simulation.
A hypothetical MD simulation of this compound bound to a kinase would likely show that the complex remains stable over the simulation time, with the ligand maintaining its key interactions within the binding site. The results could be summarized in a table detailing the simulation parameters and key findings.
| System | Simulation Time (ns) | Average Ligand RMSD (Å) | Average Protein RMSD (Å) | Key Stable Interactions |
|---|---|---|---|---|
| Ligand-EGFR Complex | 100 | 1.5 | 2.1 | Hydrogen bonds with Met793 |
| Ligand in Water | 50 | - | - | Analysis of conformational states |
This table presents hypothetical molecular dynamics simulation data for this compound based on studies of similar pyrazole derivatives. rsc.org
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. eurasianjournals.com These calculations can provide insights into the molecular orbitals, charge distribution, and reactivity of this compound.
For pyrazole derivatives, DFT calculations have been employed to understand their chemical reactivity and to predict their spectroscopic properties. arabjchem.org The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are often calculated to determine the molecule's electronic excitation properties and its susceptibility to nucleophilic and electrophilic attack.
A DFT study of this compound would likely reveal the distribution of electron density across the molecule, highlighting the reactive sites. The calculated HOMO-LUMO energy gap would provide an indication of its chemical stability.
| Parameter | Calculated Value |
|---|---|
| HOMO Energy (eV) | -6.2 |
| LUMO Energy (eV) | -1.5 |
| HOMO-LUMO Gap (eV) | 4.7 |
| Dipole Moment (Debye) | 2.8 |
This table presents hypothetical quantum chemical calculation data for this compound based on studies of similar pyrazole derivatives.
In Silico Library Generation and Virtual Screening Methodologies for Derivative Discovery
In silico library generation and virtual screening are powerful tools for discovering new derivatives of a lead compound with improved properties. nih.gov Starting with the structure of this compound, a virtual library of related compounds could be generated by systematically modifying its chemical structure.
This library could then be screened against a panel of biological targets using high-throughput docking to identify derivatives with potentially higher binding affinities or improved selectivity. chemmethod.com This approach has been successfully applied to pyrazole-based scaffolds to identify novel inhibitors for various enzymes. nih.gov
The process would involve generating a large library of virtual compounds and then filtering them based on drug-likeness properties and docking scores. The top-ranked compounds would then be prioritized for synthesis and experimental testing.
| Screening Stage | Number of Compounds | Criteria |
|---|---|---|
| Initial Library | 10,000 | Chemical diversity around the core scaffold |
| Drug-likeness Filtering | 5,000 | Lipinski's Rule of Five |
| High-Throughput Docking | 5,000 | Binding energy <-7.0 kcal/mol |
| Hit Selection | 50 | Visual inspection and interaction analysis |
This table presents a hypothetical workflow for virtual screening of derivatives of this compound.
WaterMap Analysis in Ligand Optimization and Solvent Contribution Assessment
WaterMap is a computational tool that calculates the thermodynamic properties of water molecules in the binding site of a protein. nih.gov This analysis helps in understanding the role of water in ligand binding and provides guidance for optimizing lead compounds.
By identifying high-energy (unstable) water molecules that can be displaced by a ligand, WaterMap can suggest modifications to the ligand that will improve its binding affinity. schrodinger.com For the complex of this compound with a target protein, WaterMap analysis could identify regions in the binding pocket where displacing water molecules with appropriate functional groups on the ligand would be energetically favorable.
This information is crucial for the rational design of more potent inhibitors. The output of a WaterMap analysis is typically a 3D map of hydration sites, color-coded by their free energy.
| Hydration Site | Location in Binding Pocket | Free Energy (kcal/mol) | Optimization Strategy |
|---|---|---|---|
| W1 | Near ethyl group | +1.5 (Unfavorable) | Extend hydrophobic moiety to displace |
| W2 | Near ethanamine | -2.0 (Favorable) | Maintain interaction with this water molecule |
This table presents hypothetical WaterMap analysis data for a complex of this compound with a target protein.
Structural Diversity and Analog Design in Pyrazole Ethanamine Scaffolds
Design Principles for Novel Pyrazole (B372694) Derivatives Based on 1-(1-ethyl-1H-pyrazol-5-yl)ethanamine
The design of new analogs based on the this compound structure is guided by established medicinal chemistry principles aimed at enhancing potency, selectivity, and pharmacokinetic properties. The pyrazole core allows for structural changes at multiple positions, primarily through cyclocondensation reactions or post-functionalization steps. chim.itmdpi.com Key design strategies often involve:
Scaffold Hopping and Rigidification: Replacing flexible side chains with more rigid structures, such as the pyrazole core itself, can improve binding affinity to biological targets by reducing the entropic penalty upon binding. nih.gov
Bioisosteric Replacement: Substituting functional groups with others that have similar physical or chemical properties can modulate a compound's activity and metabolic stability. For instance, the ethyl group on the pyrazole nitrogen or the ethanamine side chain could be replaced with other alkyl groups or small heterocyclic rings.
Introduction of Functional Groups: Adding specific functional groups (e.g., hydrogen bond donors/acceptors, lipophilic/hydrophilic moieties) to the pyrazole ring or the side chain can introduce new interactions with a target receptor or enzyme. chim.it The pyrazole ring is a π-excessive compound that readily reacts with electrophiles at the C4 position, making it a prime site for introducing electron-donating or electron-withdrawing groups to fine-tune electronic properties. chim.it
Molecular Hybridization: Combining the pyrazole-ethanamine scaffold with other known pharmacophores can lead to hybrid molecules with potentially synergistic or novel biological activities. mdpi.commdpi.com
Synthesis and Exploration of Substituted Pyrazole-Ethanamines
The synthesis of pyrazole derivatives is well-established, offering robust methods for creating a diverse library of compounds for biological screening. nih.gov The two primary strategies for synthesizing substituted pyrazoles are the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds and the cycloaddition of 1,3-dipoles to dipolarophiles. nih.govresearchgate.net
The pyrazole ring of the this compound scaffold offers several positions for substitution (N1, C3, and C4) to modulate its physicochemical properties and biological activity.
N1-Position: The ethyl group at the N1 position can be varied to explore the impact of steric bulk and lipophilicity. Synthetic routes typically involve the reaction of a substituted hydrazine (B178648) with a suitable 1,3-dielectrophilic equivalent. nih.gov
C3 and C4-Positions: These positions are amenable to the introduction of a wide range of substituents. Post-functionalization of the pre-formed pyrazole ring is a common strategy. mdpi.com For example, electrophilic substitution reactions preferentially occur at the C4 position. chim.it The introduction of aryl and heteroaryl groups can influence the molecule's conformation and potential for π-stacking interactions with biological targets. nih.gov
Table 1: Examples of Synthetic Strategies for Pyrazole Ring Functionalization
| Strategy | Reagents and Conditions | Target Modification |
| Cyclocondensation | Hydrazine derivatives and 1,3-dicarbonyl compounds. nih.gov | Core pyrazole synthesis with initial substitutions. |
| 1,3-Dipolar Cycloaddition | Diazo compounds and alkynes. researchgate.net | Regioselective synthesis of 3,5-disubstituted pyrazoles. |
| Vilsmeier-Haack Reaction | Phosphorus oxychloride and dimethylformamide. researchgate.net | Introduction of a formyl group at the C4 position. |
| Electrophilic Substitution | Various electrophiles targeting the C4 position. chim.it | Introduction of diverse functional groups (e.g., nitro, halo). |
This table is generated based on general pyrazole synthesis principles and illustrates potential pathways for modifying the specified scaffold.
The ethanamine side chain is a critical component for modification, as the amine group often serves as a key interaction point or a handle for further derivatization.
Chain Length and Branching: The length of the alkyl chain can be altered to optimize spacing and orientation relative to the pyrazole ring. Introducing branching can add steric hindrance and influence binding selectivity.
Amine Substitution: The primary amine can be converted to secondary or tertiary amines, amides, sulfonamides, or other functional groups to explore different hydrogen bonding patterns and lipophilicity. These modifications can significantly impact a compound's interaction with its biological target. nih.gov
Chirality: The carbon atom to which the amine is attached is a chiral center. The synthesis and separation of enantiomers are crucial, as different stereoisomers can exhibit distinct biological activities and potencies. mdpi.com
Fused Heterocyclic Systems Incorporating 1H-Pyrazole-1-ethanamine Motifs
Fusing the pyrazole ring with other heterocyclic systems is a powerful strategy to create rigid, conformationally constrained analogs with novel biological profiles. nih.gov Aminopyrazoles are particularly useful building blocks for synthesizing fused heterocycles like pyrazolopyrimidines, pyrazolopyridines, and pyrazolotriazines through multicomponent reactions. mdpi.comresearchgate.netresearchgate.net
The ethanamine motif can be incorporated into these fused systems, or the amine can act as a reactive handle to facilitate the ring-closing reaction. The resulting polycyclic structures can explore a larger chemical space and may exhibit improved target affinity and selectivity. nih.gov The development of fused pyrazoles has led to numerous compounds with significant therapeutic potential. mdpi.com
Table 2: Examples of Fused Pyrazole Systems
| Fused System | Precursors | Potential Application |
| Pyrazolo[1,5-a]pyrimidine (B1248293) | 5-Aminopyrazole and β-dicarbonyl compounds. mdpi.com | Medicinal chemistry scaffolds. mdpi.com |
| Pyrazolo[3,4-b]pyridine | 5-Aminopyrazole and α,β-unsaturated carbonyls. mdpi.com | Biologically active agents. researchgate.net |
| Pyrazolo[5,1-c]triazine | 5-Aminopyrazole and diazonium salts. researchgate.net | Novel heterocyclic scaffolds. researchgate.net |
This table provides examples of fused heterocyclic systems that can be conceptually derived from pyrazole-amine precursors.
Structure-Activity Relationship (SAR) Studies in Related Pyrazole-Ethanamine Scaffolds
Structure-activity relationship (SAR) studies are essential for optimizing lead compounds by identifying the molecular features responsible for biological activity. researchgate.net For pyrazole-containing scaffolds, SAR studies have revealed key insights that can be applied to the this compound framework. nih.gov
Substitution Pattern on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring significantly influence activity. nih.gov For instance, in some series, electron-donating groups at one position might enhance activity, while electron-withdrawing groups at another could be detrimental. nih.gov The presence of specific aryl or heteroaryl groups can be crucial for binding to target proteins. nih.gov
Role of the Side Chain: The ethanamine side chain's length, flexibility, and the nature of the amine group are critical determinants of activity. SAR studies often reveal that a primary or secondary amine is essential for a key hydrogen bond interaction, while converting it to a tertiary amine or an amide abolishes activity. mdpi.com
Stereochemistry: The stereochemistry at the chiral center of the ethanamine side chain can have a profound impact on biological activity, with one enantiomer often being significantly more potent than the other. mdpi.com
Systematic exploration through SAR helps build a comprehensive understanding of how structural modifications translate into functional outcomes, guiding the rational design of more effective and selective therapeutic agents. researchgate.net
Molecular and Biochemical Activities of 1 1 Ethyl 1h Pyrazol 5 Yl Ethanamine and Its Derivatives
Investigation of Molecular Target Interactions and Binding Modes
The pyrazole (B372694) scaffold is a versatile structural motif in medicinal chemistry, enabling its derivatives to bind to numerous biological macromolecules. Molecular docking studies and biochemical assays have elucidated the interactions of these compounds with enzymes and receptors, providing a basis for their observed biological effects.
Enzyme Inhibition Studies at the Molecular Level
Pyrazole derivatives have demonstrated potent inhibitory activity against a variety of enzymes, which is a key mechanism underlying their therapeutic effects. srrjournals.comrsc.org
Protein Kinases: A primary area of investigation is the inhibition of protein kinases, which are crucial regulators of cell signaling. Dysregulation of kinase activity is a hallmark of cancer, making them prime targets for drug development. nih.gov Pyrazole derivatives have been shown to be effective inhibitors of several kinases:
Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. benthamdirect.com Numerous pyrazole-based compounds have been identified as potent CDK2 inhibitors, with some exhibiting IC50 values in the nanomolar to low micromolar range. nih.govrsc.orgrsc.org For example, certain diphenyl-1H-pyrazoles showed CDK2 inhibition with IC50 values as low as 29.31 nM. nih.gov Molecular docking studies suggest these inhibitors bind to the ATP-binding pocket of CDK2, mimicking the interactions of the natural ligand. rsc.orgnih.govsemanticscholar.org
Epidermal Growth Factor Receptor (EGFR): EGFR is a tyrosine kinase that, when overactivated, promotes tumor growth. Pyrazole derivatives have been developed as potent EGFR inhibitors. nih.govfrontiersin.orgbohrium.commdpi.comtandfonline.comnih.gov One naphthalene-pyrazole derivative demonstrated an EGFR inhibitory IC50 of 0.31 µM and potent cytotoxicity against HepG2 liver cancer cells (IC50 = 0.15 µM), which was more effective than the standard drug erlotinib. bohrium.comnih.gov
Vascular Endothelial Growth Factor Receptor (VEGFR-2): This tyrosine kinase is critical for angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis. Several fused pyrazole derivatives have been identified as potent dual inhibitors of both EGFR and VEGFR-2, with IC50 values in the nanomolar range. frontiersin.orgnih.gov
Other Kinases: Pyrazole scaffolds have also been incorporated into inhibitors of Bruton's tyrosine kinase (BTK) and PI3 kinase, further highlighting their versatility in targeting cancer-related pathways. nih.gov
Other Enzymes: Beyond kinases, pyrazole derivatives inhibit other enzyme classes:
Topoisomerase II: Some pyrazole compounds have been found to target topoisomerase II, an enzyme that plays a critical role in DNA replication and organization. rsc.org Inhibition of this enzyme leads to DNA damage and cell death.
Cyclooxygenase (COX): The anti-inflammatory properties of some pyrazole derivatives are attributed to their inhibition of COX enzymes, particularly the inducible COX-2 isoform, which is involved in the synthesis of pro-inflammatory prostaglandins (B1171923). bohrium.commdpi.comijpsjournal.comnih.gov
Monoamine Oxidase (MAO): Certain N-acetyl/N-thiocarbamoylpyrazoline derivatives have been shown to inhibit human monoamine oxidase A and B (hMAO-A and hMAO-B), enzymes involved in the metabolism of neurotransmitters, suggesting potential applications in mood disorders and neurodegenerative diseases. mdpi.com
Receptor Binding Assays and Ligand-Receptor Dynamics
In addition to enzyme inhibition, pyrazole derivatives can modulate cellular activity by binding to specific receptors.
Cannabinoid Receptors: Studies on 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides have revealed their affinity for human cannabinoid receptors hCB1 and hCB2. One derivative was identified as a potent and selective inverse agonist for the hCB1 receptor, with a high binding affinity (Ki = 5.6 nM). researchgate.net Molecular modeling suggests that a key hydrogen bond interaction with the K3.28(192) residue of the receptor is crucial for this high-affinity binding and inverse agonist activity. researchgate.net
P-glycoprotein (P-gp): Certain substituted pyrazolines have been evaluated for their ability to bind to P-glycoprotein, a transporter protein involved in multidrug resistance in cancer. Some derivatives were found to bind to P-gp with high affinity, suggesting they could act as modulators to overcome drug resistance. bohrium.com
Modulation of Cellular Pathways and Biochemical Processes
By interacting with key enzymes and receptors, 1-(1-ethyl-1H-pyrazol-5-yl)ethanamine derivatives can influence a cascade of downstream cellular events and biochemical pathways.
The inhibition of protein kinases like EGFR, VEGFR-2, and CDKs directly impacts signaling pathways that control cell proliferation, survival, and angiogenesis. nih.govnih.govnih.gov For instance, blocking the EGFR pathway can halt the uncontrolled cell division characteristic of many cancers. mdpi.com Similarly, inhibition of CDKs leads to cell cycle arrest, preventing cancer cells from replicating. benthamdirect.comnih.gov
In the context of inflammation and neuroprotection, pyrazole derivatives can modulate pathways involving key inflammatory mediators. By inhibiting enzymes like COX-2 and 5-lipoxygenase (5-LOX), these compounds can reduce the production of prostaglandins and leukotrienes, respectively. bohrium.comijpsjournal.com Furthermore, some derivatives have been shown to suppress the NF-κB (nuclear factor kappa B) signaling pathway. nih.govresearchgate.net NF-κB is a critical transcription factor that controls the expression of pro-inflammatory cytokines such as TNF-α (tumor necrosis factor-alpha) and various interleukins (ILs). bohrium.comnih.gov Downregulation of this pathway is a key mechanism for the anti-inflammatory and neuroprotective effects observed with these compounds. researchgate.net
Additionally, some pyrazole derivatives exhibit significant antioxidant activity by scavenging reactive oxygen species (ROS) and inhibiting enzymes like NADPH oxidase that produce them. nih.gov This reduction in oxidative stress can protect cells from damage and is another important facet of their neuroprotective and anti-inflammatory action. nih.gov
Research into Specific Biological Activities at the Molecular Level
The interactions of pyrazole derivatives at the molecular level translate into specific and potent biological activities, with anticancer and neuroprotective effects being the most extensively researched.
Mechanistic Basis of Anticancer Activity and Cytotoxicity
The anticancer effects of pyrazole derivatives stem from multiple mechanisms that disrupt cancer cell growth and survival. nih.govnih.govrsc.org The primary mechanisms include:
Inhibition of Cell Cycle Progression: As potent inhibitors of CDKs, particularly CDK2, pyrazole derivatives can halt the cell cycle, typically at the G1 phase, preventing DNA replication and cell division. srrjournals.comrsc.orgsemanticscholar.org
Induction of Apoptosis: Many pyrazole compounds trigger programmed cell death (apoptosis) in cancer cells. srrjournals.comrsc.orgsemanticscholar.org This is often achieved by modulating the expression of key apoptosis-regulating proteins, such as downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax. semanticscholar.org Some derivatives also significantly increase the activity of executioner enzymes like caspase-3. semanticscholar.org
Inhibition of Kinase-Mediated Signaling: By blocking crucial tyrosine kinases like EGFR and VEGFR-2, these compounds shut down the signaling pathways that cancer cells rely on for growth, proliferation, and the development of a blood supply (angiogenesis). srrjournals.comnih.govfrontiersin.org
Disruption of DNA Integrity: Inhibition of topoisomerase II by certain pyrazole derivatives leads to DNA damage that, if not repaired, can trigger apoptosis. rsc.org
The cytotoxic efficacy of various pyrazole derivatives has been demonstrated against a wide range of human cancer cell lines.
| Compound/Derivative Type | Cancer Cell Line | Activity (IC50/GI50) | Reference |
|---|---|---|---|
| Pyrazole Benzothiazole Hybrid | HT29 (Colon) | Low micromolar range | mdpi.com |
| Fused Pyrazole Derivative (Compound 50) | HepG2 (Liver) | 0.71 µM | nih.govmdpi.com |
| Naphthalene-Pyrazole Derivative (Compound 4a) | HepG2 (Liver) | 0.15 µM | bohrium.comtandfonline.comnih.gov |
| Diphenyl-1H-Pyrazole (Compound 8c) | Full NCI-60 Panel | 2.77 µM (Mean) | nih.gov |
| Pyrazole Derivative (Compound 4) | Full NCI-60 Panel | 3.81 µM (Mean) | rsc.org |
| Pyrazole Derivative (Compound 6b) | HepG2 (Liver) | 2.52 µM | nih.gov |
| Ferrocene-Pyrazole Hybrid (47c) | HCT-116 (Colon) | 3.12 µM | rsc.org |
| Tetrazole based Pyrazoline | MCF-7 (Breast) | Moderate to good cytotoxicity | srrjournals.com |
Molecular Mechanisms Underlying Neuroprotective Effects
The pyrazole scaffold is a promising framework for developing agents to treat neurodegenerative diseases and protect against neuronal damage. researchgate.neteurekaselect.commdpi.com The neuroprotective effects are primarily linked to the potent anti-inflammatory and antioxidant properties of these compounds. researchgate.neteurekaselect.com
Key molecular mechanisms include:
Suppression of Neuroinflammation: Pyrazole derivatives can inhibit the activation of microglia, the primary immune cells in the brain. nih.gov They achieve this by downregulating key inflammatory pathways, such as the NF-κB pathway, which in turn reduces the production and release of pro-inflammatory mediators like TNF-α. nih.govresearchgate.netresearchgate.net
Reduction of Oxidative Stress: By scavenging free radicals and reducing the activity of ROS-producing enzymes, these compounds protect neurons from oxidative damage, a common factor in neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.goveurekaselect.com
Inhibition of Cholinesterases: Some pyrazole derivatives act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). eurekaselect.com By preventing the breakdown of the neurotransmitter acetylcholine, these compounds can help improve cognitive function, a key therapeutic strategy in Alzheimer's disease. One derivative showed a 45% neuroprotection ratio in a rotenone/oligomycin A-induced neuronal death model. mdpi.com
Anti-amyloid Activity: Certain pyrazole compounds have been shown to reduce the aggregation of amyloid-beta (Aβ) peptides, a pathological hallmark of Alzheimer's disease. eurekaselect.com
| Derivative/Study Focus | Observed Effect | Molecular Mechanism | Reference |
|---|---|---|---|
| Pyrazolone Derivative (Compound Ic) | Ameliorated PTZ-induced seizures and neuroinflammation | Inhibited neuroinflammatory mediators TNF-α and NF-κB | nih.govresearchgate.net |
| Pyrazolone-Nicotinic Acid Derivative (IIc) | Reversed scopolamine-induced cognitive deficits | AChE inhibition, antioxidant activity, downregulation of p-NF-kB and TNF-α | researchgate.net |
| Pyrazole Oxalamides | Reduced neurotoxicity from immune-stimulated THP-1 cells | Inhibition of microglia activation and secretion of neurotoxins | nih.gov |
| Pyrazole-catechol hybrids (4a, 4f, 4g) | Inhibited ROS production in platelets and endothelial cells | Inhibition of NADPH oxidase activity | nih.gov |
| General Pyrazole Derivatives | Potential treatment for Alzheimer's Disease | Inhibition of AChE and BChE, anti-amyloid, and antioxidant properties | eurekaselect.com |
Molecular Action of Insecticidal and Fungicidal Properties
While specific studies on the insecticidal and fungicidal properties of this compound were not found, the pyrazole scaffold is a well-established pharmacophore in agrochemicals.
Insecticidal Properties of Pyrazole Derivatives: The insecticidal action of many pyrazole derivatives is attributed to their ability to disrupt the central nervous system of insects. For instance, some phenylpyrazole insecticides act as non-competitive antagonists of the γ-aminobutyric acid (GABA) receptor, leading to hyperexcitation and death of the insect.
In a study on novel 1H-pyrazole-5-carboxylic acid derivatives, several compounds demonstrated significant insecticidal activity against Aphis fabae. researchgate.net One particular derivative, compound 7h , exhibited 85.7% mortality at a concentration of 12.5 mg/L, an efficacy comparable to the commercial insecticide imidacloprid. researchgate.net The structure-activity relationship suggested that the nature and position of substituents on the pyrazole and attached rings play a crucial role in their insecticidal potency. researchgate.net
Fungicidal Properties of Pyrazole Derivatives: The fungicidal mechanism of pyrazole derivatives often involves the inhibition of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain of fungi. This inhibition disrupts the fungus's energy production, leading to its death. A series of novel pyrazol-5-yl-benzamide derivatives were designed as potential SDH inhibitors. nih.gov Compound 5IIc from this series showed excellent in vitro activity against Sclerotinia sclerotiorum and Valsa mali. nih.gov Molecular docking studies suggested that this compound interacts with key amino acid residues (TRP173, SER39, and ARG43) in the active site of SDH through hydrogen bonding and p-π interactions. nih.gov
Another study on N-(1H-Pyrazol-5-yl)nicotinamide derivatives also reported significant fungicidal activity. nih.gov Compound B4 was particularly effective against S. sclerotiorum and V. mali. nih.gov In vivo experiments confirmed its efficacy in suppressing rape sclerotinia rot. nih.gov
Table 1: Insecticidal and Fungicidal Activity of Selected Pyrazole Derivatives
| Compound ID | Target Organism | Activity | Reference |
|---|---|---|---|
| 7h | Aphis fabae | 85.7% mortality at 12.5 mg/L | researchgate.net |
| 5IIc | Sclerotinia sclerotiorum | EC50 = 0.20 mg/L | nih.gov |
| 5IIc | Valsa mali | EC50 = 3.68 mg/L | nih.gov |
| B4 | S. sclerotiorum | EC50 = 10.35 mg/L | nih.gov |
| B4 | V. mali | EC50 = 17.01 mg/L | nih.gov |
Molecular Insights into Antimicrobial Properties
Specific molecular insights into the antimicrobial properties of this compound are not available in the reviewed literature. However, the pyrazole nucleus is a core component of many compounds with documented antimicrobial activity.
The antimicrobial mechanisms of pyrazole derivatives are diverse. Some have been found to inhibit essential enzymes in bacteria and fungi. For example, a study on novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates revealed significant antimicrobial activity. nih.gov Compound 21 (Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate) was nearly as active as ampicillin (B1664943) against E. coli and P. aeruginosa. nih.gov Another compound, 16 (Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate), was more active than fluconazole (B54011) against C. parapsilosis. nih.gov
The structure-activity relationship of these compounds indicated that the nature of the substituents at the 1 and 5 positions of the pyrazole ring significantly influences their antimicrobial spectrum and potency.
Table 2: Antimicrobial Activity of Selected Pyrazole Derivatives
| Compound ID | Target Organism | MIC (μmol/mL) | Reference |
|---|---|---|---|
| 21 | E. coli | 0.038 | nih.gov |
| 21 | P. aeruginosa | 0.067 | nih.gov |
| 16 | C. parapsilosis | 0.015 | nih.gov |
Anti-inflammatory and Analgesic Mechanisms at the Biochemical Level
There is no specific information on the anti-inflammatory and analgesic mechanisms of this compound. However, the pyrazole moiety is a well-known pharmacophore in many anti-inflammatory and analgesic drugs.
The primary mechanism of anti-inflammatory action for many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. rjpbr.comnih.gov COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. nih.gov Some pyrazole derivatives may also inhibit 5-lipoxygenase (5-LOX), another important enzyme in the inflammatory cascade that produces leukotrienes. nih.gov Dual inhibition of COX and 5-LOX can offer a broader anti-inflammatory effect.
A study on a series of pyrazole derivatives identified compounds with potent analgesic and anti-inflammatory activities. rjpbr.com These activities were validated through docking studies which suggested that the compounds bind to the active site of COX-II. rjpbr.com
Table 3: Anti-inflammatory and Analgesic Potential of Selected Pyrazole Derivatives
| Compound Class | Proposed Mechanism | Key Findings | Reference |
|---|---|---|---|
| Thiophene-fused pyrazoles | COX-II Inhibition | Potent analgesic and anti-inflammatory action in vivo. | rjpbr.com |
Advanced Analytical Methodologies for Characterization and Research
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements within a sample of a chemical compound. This method provides the empirical formula of the substance, which can then be compared with the theoretical composition calculated from its proposed molecular formula. The process typically involves the high-temperature combustion of a precisely weighed sample in an oxygen-rich atmosphere. The resulting combustion gases, such as carbon dioxide, water vapor, and nitrogen oxides, are then quantitatively analyzed.
For a compound like 1-(1-ethyl-1H-pyrazol-5-yl)ethanamine, with a molecular formula of C₇H₁₃N₃, the theoretical elemental composition can be calculated as follows:
| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon (C) | 12.01 | 7 | 84.07 | 60.40 |
| Hydrogen (H) | 1.008 | 13 | 13.104 | 9.42 |
| Nitrogen (N) | 14.01 | 3 | 42.03 | 30.22 |
| Total | 139.204 | 100.00 |
In a typical research setting, the experimentally determined percentages of C, H, and N for a synthesized sample of this compound would be expected to be in close agreement with these theoretical values, generally within a margin of ±0.4%. Such a result would provide strong evidence for the successful synthesis and purity of the compound. While the literature describes this technique for various pyrazole (B372694) derivatives, specific reports detailing the elemental analysis of this compound were not found.
Crystallographic Techniques for Solid-State Structure Determination (e.g., X-ray Diffraction)
The process involves irradiating a single crystal of the compound with a beam of X-rays. As the X-rays interact with the electrons of the atoms in the crystal lattice, they are diffracted in a specific pattern. By analyzing the intensities and positions of the diffracted X-rays, a three-dimensional electron density map of the molecule can be generated. From this map, the positions of the individual atoms can be determined, revealing the molecular geometry and packing within the crystal.
For this compound, a successful X-ray diffraction analysis would yield precise data on its solid-state conformation. Key parameters obtained would include:
| Crystallographic Parameter | Description |
| Crystal System | The symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry group of the crystal. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles of the unit cell, the basic repeating unit of the crystal. |
| Atomic Coordinates | The precise x, y, and z coordinates of each atom in the unit cell. |
While X-ray diffraction has been used to characterize the structures of many pyrazole derivatives, specific crystallographic data for this compound is not currently available in published literature. The determination of its crystal structure would provide valuable insights into its molecular conformation and intermolecular interactions in the solid state.
Applications and Future Research Directions in Chemical Science
Role as Versatile Synthetic Building Blocks in Complex Organic Synthesis
Substituted pyrazoles, particularly those bearing amino groups, are widely recognized as valuable synthetic intermediates or "building blocks" for constructing more complex molecular architectures. scirp.org The title compound, 1-(1-ethyl-1H-pyrazol-5-yl)ethanamine, embodies this utility through its bifunctional nature. The primary amine serves as a versatile handle for a multitude of chemical transformations, including amide bond formation, reductive amination, and the synthesis of various nitrogen-containing heterocycles.
The pyrazole (B372694) ring itself offers multiple sites for further functionalization. This dual reactivity allows chemists to incorporate the ethyl-pyrazole moiety into larger molecules, which is particularly useful in the fields of medicinal and process chemistry. While specific, large-scale synthetic applications of this compound are not extensively detailed in readily accessible literature, its availability from commercial suppliers as a building block underscores its role in discovery chemistry. chemdiv.com The general importance of aminopyrazoles as starting materials for bioactive molecules is well-documented, suggesting a strong potential for this specific compound in similar applications. scirp.org
| Reaction Type | Reagent/Conditions | Potential Product Class | Utility |
|---|---|---|---|
| Acylation | Acid chlorides, Anhydrides | Amides | Pharmaceuticals, Polymers |
| Reductive Amination | Aldehydes/Ketones, Reducing agent (e.g., NaBH4) | Secondary/Tertiary Amines | Bioactive Molecules |
| N-Arylation | Aryl halides, Buchwald-Hartwig coupling | N-Aryl Amines | Electronic Materials, Ligands |
| Heterocycle Formation | 1,3-Dicarbonyls, etc. | Fused Pyrazole Systems (e.g., Pyrazolopyrimidines) | Medicinal Chemistry Scaffolds |
Contributions to Ligand Development in Biochemical Research
The nitrogen atoms within the pyrazole ring, along with the appended primary amine, make this compound an excellent candidate for ligand development. The two adjacent nitrogen atoms of the pyrazole can coordinate to metal ions, a property that is fundamental to the design of catalysts and metalloenzyme inhibitors. The additional primary amine provides another coordination site, allowing the molecule to act as a bidentate ligand.
This structural motif is valuable in biochemical research for creating probes to study enzyme active sites or for developing novel therapeutic agents. For instance, pyrazole-based compounds have been successfully used to design inhibitors for enzymes like Factor XIa, a target for anticoagulant drugs. nih.gov Although direct studies involving this compound as a ligand in published biochemical research are limited, its structural similarity to known metal-binding pharmacophores suggests a high potential for such applications. Its ability to form stable complexes with various transition metals could be exploited for developing new diagnostic agents or catalysts for biological transformations.
Potential in Agrochemical Research and Development as Novel Pesticides and Fungicides
The pyrazole heterocycle is a "privileged" structure in agrochemical research, forming the core of numerous commercially successful insecticides, herbicides, and fungicides. researchgate.net Research into pyrazole derivatives has yielded compounds with potent insecticidal activity. For example, studies on 1H-pyrazole-5-carboxylic acid derivatives have identified molecules with significant mortality against pests like Aphis fabae. researchgate.net
While research has not specifically highlighted this compound, its core structure is closely related to active agrochemical scaffolds. The development of the insecticide Tyclopyrazoflor, for instance, involved the synthesis of a substituted ethyl amine on a pyrazole core. acs.org The lipophilic ethyl group and the reactive amine handle on the subject compound provide a foundation for synthesizing a library of derivatives to be screened for pesticidal or fungicidal activity. The amine can be readily converted into various amides, sulfonamides, or other functional groups known to modulate biological activity and systemicity in plants. The herbicide Fenpyrazone is another example of a complex agrochemical built upon a substituted 1-ethyl-1H-pyrazole core. bcpcpesticidecompendium.org
Exploration in Specialty Chemical and Advanced Material Science Applications
The application of pyrazole derivatives extends beyond life sciences into the realm of materials science. The electron-rich nature of the pyrazole ring and its ability to participate in hydrogen bonding and metal coordination make it a useful component in the design of functional materials. Pyrazole-containing polymers may exhibit enhanced thermal stability, while other derivatives are explored for their optical properties, such as in the development of dyes. scirp.org
There is a growing interest in using heterocyclic compounds like this compound as building blocks for organic electronic materials, such as organic light-emitting diodes (OLEDs) or as components of metal-organic frameworks (MOFs). The amine functionality allows for its incorporation into polymer backbones or for grafting onto surfaces to modify their properties. While specific applications for this compound in this area are yet to be widely reported, the foundational chemistry of pyrazoles suggests this as a promising direction for future exploration.
Emerging Research Avenues and Interdisciplinary Studies in Pyrazole Chemistry
The field of pyrazole chemistry is continually evolving, with new synthetic methods and applications being discovered. researchgate.netmdpi.com An emerging area is the use of pyrazole derivatives in photoredox catalysis and as organocatalysts. The unique electronic properties of the pyrazole ring can be tuned by substituents, making compounds like this compound interesting platforms for catalyst design.
Interdisciplinary studies are also uncovering new roles for pyrazoles. For example, their use in the development of chemical sensors or as corrosion inhibitors leverages their strong coordination to metal surfaces. The combination of a stable heterocyclic core and a reactive primary amine in this compound makes it an adaptable molecule for these novel applications. Future research will likely focus on leveraging its specific stereochemistry (as it is a chiral molecule) to create enantioselective catalysts or chiral materials with unique properties. As synthetic methodologies become more advanced, the precise functionalization of such building blocks will open doors to increasingly complex and functional molecules tailored for specific interdisciplinary challenges.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(1-ethyl-1H-pyrazol-5-yl)ethanamine?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving alkylation, cyclization, or substitution reactions. For example, intermediates like pyrazole derivatives are often prepared using THF as a solvent and n-BuLi for lithiation, followed by quenching with ethylamine precursors (e.g., Scheme 1 in ). Reductive amination (NaCNBH₃/AcOH) or coupling with bromoethylamine ( ) are also employed. Key steps include protecting group strategies to avoid side reactions .
Q. What analytical techniques are critical for confirming the compound’s structure and purity?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ ~13.38 ppm for NH protons in pyrazole derivatives) are used to confirm regiochemistry and substituent positions ().
- LC-MS/HRMS : Validates molecular weight (e.g., C₅H₉N₃, MW 111.15) and detects impurities ( ).
- Chromatography : HPLC with UV detection ensures purity ≥98% ().
- Reference Standards : Cross-referencing with NIST Chemistry WebBook data ( ) aids in spectral interpretation.
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Under inert atmosphere (N₂/Ar) at –20°C to prevent degradation.
- Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation/contact; if exposed, rinse eyes/skin with water for ≥15 minutes ().
- Disposal : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste ().
Q. How can regioisomers be differentiated during synthesis?
- Methodological Answer :
- Chromatographic Separation : HPLC or TLC with ethyl acetate/hexane gradients resolves isomers ().
- NMR Analysis : Distinct chemical shifts for NH₂ groups (e.g., δ ~5.17 ppm for 5-position vs. δ ~6.7 ppm for 3-position isomers) ().
- X-ray Crystallography : Resolves ambiguities in substitution patterns ( ).
Advanced Research Questions
Q. How do substituents on the pyrazole ring influence the compound’s physicochemical and pharmacological properties?
- Methodological Answer :
- Electron-Withdrawing Groups (EWGs) : Increase acidity of NH protons (e.g., nitro groups in ), affecting hydrogen-bonding capacity.
- Alkyl Chains (e.g., ethyl) : Enhance lipophilicity (logP), as seen in analogs like 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine (). Computational tools (e.g., DFT) model steric/electronic effects ().
- Biological Activity : Substituents at the 5-position (vs. 3-position) show higher target affinity in kinase assays ().
Q. What strategies resolve contradictions in crystallographic data for derivatives?
- Methodological Answer :
- Refinement Software : SHELXL ( ) refines high-resolution data but may struggle with twinned crystals. Use Olex2 for visualization and validation.
- Data Collection : Synchrotron radiation improves resolution for low-symmetry crystals.
- Validation Tools : R-factors and electron density maps (e.g., Fo-Fc) identify disorder or missing hydrogen atoms .
Q. How can computational methods predict binding interactions of this compound with biological targets?
- Methodological Answer :
- Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with proteins (e.g., glucokinase in ).
- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over time.
- QSAR Models : Correlate substituent descriptors (e.g., Hammett σ) with activity data from hepatocyte glucose uptake assays ( ).
Q. What are the challenges in optimizing reaction yields for scale-up synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
